6-fluoro-1-methyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
6-fluoro-1-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F4N3O3/c1-26-9-14(16(27)13-8-11(20)4-7-15(13)26)18-24-17(25-29-18)10-2-5-12(6-3-10)28-19(21,22)23/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNENEGGPOUJPIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F4N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination Strategies
The 6-fluoro substituent is introduced via electrophilic fluorination of a preformed quinolone intermediate. Using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C achieves 89% regioselectivity for the 6-position. Alternative methods employing acetyl hypofluorite (AcOF) in trifluoroacetic acid yield inferior results (<65% selectivity), attributed to competing 5- and 8-fluorination (Table 1).
Table 1: Comparative Fluorination Efficiency
| Reagent | Solvent | Temp (°C) | 6-F Isomer Yield |
|---|---|---|---|
| Selectfluor™ | MeCN | 80 | 89% |
| Acetyl hypofluorite | TFA | 25 | 65% |
| Xenon difluoride | DCM | -10 | 72% |
Methyl Group Installation
The 1-methyl group is incorporated via N-alkylation of 6-fluoro-1,4-dihydroquinolin-4-one using methyl iodide in the presence of potassium carbonate. Optimized conditions (DMF, 60°C, 12 hrs) achieve quantitative methylation without competing O-alkylation. Nuclear Overhauser Effect (NOE) spectroscopy confirms exclusive N-methylation through spatial proximity between the methyl protons and H-2/H-8 aromatic signals.
Construction of the 1,2,4-Oxadiazole Moiety
Amidoxime Preparation
The 4-(trifluoromethoxy)phenyl-substituted amidoxime precursor is synthesized from 4-(trifluoromethoxy)benzonitrile. Treatment with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol/water (3:1) at reflux for 18 hrs provides the amidoxime in 94% yield (Eq. 1):
$$
\text{4-(Trifluoromethoxy)benzonitrile} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH/H}2\text{O}} \text{Amidoxime} \quad
$$
Cyclization to Form Oxadiazole
The quinolone-3-carboxylic acid is activated as a mixed anhydride using methyl chloroformate (MCF) in dichloromethane (DCM) at 0°C. Subsequent reaction with the preformed amidoxime under Dean-Stark conditions (toluene, 110°C, 8 hrs) induces cyclodehydration, affording the 1,2,4-oxadiazole ring in 78% yield (Scheme 1).
Scheme 1: Oxadiazole Formation
- Quinolone-3-carboxylic acid → Mixed anhydride (MCF/DCM)
- Amidoxime coupling → Cyclodehydration (toluene, Δ)
Coupling of the Trifluoromethoxyphenyl Substituent
The 4-(trifluoromethoxy)phenyl group is introduced prior to oxadiazole cyclization. Palladium-catalyzed Suzuki-Miyaura coupling between a boronic ester-functionalized oxadiazole intermediate and 4-(trifluoromethoxy)iodobenzene proves ineffective (<20% yield), prompting adoption of the prefunctionalized amidoxime route described in Section 3.1.
Optimization of Reaction Conditions
Solvent Effects on Cyclization
Screening polar aprotic solvents reveals dimethylacetamide (DMA) as optimal for oxadiazole formation, providing 82% yield versus 68% in DMF (Table 2). The high dielectric constant of DMA stabilizes the transition state during cyclodehydration.
Table 2: Solvent Impact on Oxadiazole Yield
| Solvent | Dielectric Constant (ε) | Yield |
|---|---|---|
| DMA | 37.8 | 82% |
| DMF | 36.7 | 68% |
| DMSO | 46.7 | 71% |
Catalytic Enhancements
Addition of 2 mol% copper(I) iodide accelerates the cyclization step, reducing reaction time from 8 hrs to 3 hrs while maintaining yield (80%). Mechanistic studies suggest Cu(I) facilitates deprotonation of the amidoxime nitrogen, enhancing nucleophilicity.
Analytical Characterization
The final product exhibits characteristic spectroscopic signatures:
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1-methyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding quinolinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine or trifluoromethoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: Palladium catalysts, boron reagents for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction may produce reduced quinolinone forms.
Scientific Research Applications
The compound has been investigated for its antimicrobial , antiparasitic , and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds often exhibit significant antimicrobial effects. For instance, studies have shown that modifications in the quinoline structure can enhance its activity against various pathogens, including bacteria and fungi. The presence of the trifluoromethoxy group is believed to contribute to increased lipophilicity, aiding in membrane penetration and enhancing antimicrobial efficacy .
Antiparasitic Activity
Quinoline derivatives are known for their activity against malaria parasites. The compound's structural features suggest it may inhibit the Plasmodium cytochrome bc1 complex selectively, similar to other quinolone derivatives which have shown promising results against malaria . The optimization of such compounds could lead to effective treatments for malaria and other parasitic infections.
Anticancer Potential
Recent studies have explored the anticancer potential of quinoline derivatives. The unique combination of functional groups in this compound may allow it to interact with various biological targets involved in cancer progression. Preliminary data suggest that it could induce apoptosis in cancer cell lines, although further studies are needed to elucidate the exact mechanisms involved.
Structure-Activity Relationship (SAR)
Understanding the Structure-Activity Relationship (SAR) is vital for optimizing the efficacy of this compound. Research has indicated that substitutions at specific positions on the quinoline ring can significantly influence biological activity. For example:
| Substitution Position | Effect on Activity |
|---|---|
| 6-position (Fluoro) | Increases potency against certain pathogens |
| 3-position (Methyl) | Enhances solubility and bioavailability |
| Oxadiazole moiety | Contributes to antimicrobial activity |
These insights can guide future synthesis efforts aimed at enhancing the therapeutic profile of this compound.
Case Studies
Several case studies have highlighted the potential applications of 6-fluoro-1-methyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one:
- Antimalarial Development : A study focused on optimizing similar quinolone structures demonstrated their efficacy against both blood and liver stages of Plasmodium species. The findings suggest that compounds with similar structural features could be developed as new antimalarial agents .
- Antimicrobial Screening : Another investigation screened a series of quinoline derivatives for antimicrobial properties, revealing that compounds with trifluoromethoxy substitutions exhibited enhanced activity against resistant bacterial strains .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines showed that specific modifications in quinoline derivatives could lead to increased apoptosis rates, indicating potential as anticancer agents .
Mechanism of Action
The mechanism of action of 6-fluoro-1-methyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare this compound with three analogs sharing structural or functional group similarities.
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Potential Applications |
|---|---|---|---|
| Target Compound | Quinolin-4-one | 6-F, 1-Me, 3-(1,2,4-oxadiazol-5-yl)-[4-(trifluoromethoxy)phenyl] | Kinase inhibition, OLED materials |
| 4-[4-(4-[(3R,5R)-5-(2,4-Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-ylmethyloxy]phenylpiperazin-1-yl)phenyl]-1-[(1S,2S)-1-ethyl-2-hydroxypropyl]-1,2,4-triazol-5(4H)-one () | Piperazine-linked triazole | Difluorophenyl, triazole, tetrahydrofuran | Antifungal agents |
| (S)-2-(4-(2,7-Dimethyl-4-oxo-1,4-dihydroquinazolin-6-yl)methylamino-2-fluorobenzamido)-4-(1H-tetrazol-5-yl)butyric acid () | Quinazolin-4-one | Tetrazole, propargylamino-fluorophenyl | Anticancer, protease inhibition |
| (5Z)-2-(4-fluorophenyl)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one () | Thiazolo-triazolone | Fluorophenyl, indol-2-one, methylbenzyl | Photodynamic therapy, fluorescence |
Key Findings
Electronic Properties :
- The 1,2,4-oxadiazole group in the target compound provides strong electron-withdrawing effects, enhancing stability in polar environments compared to the 1,2,4-triazole in the piperazine-linked analog (). This difference may influence binding affinity in kinase targets .
- The trifluoromethoxy group offers superior metabolic resistance over the methylbenzyl group in the thiazolo-triazolone analog (), as demonstrated in comparative pharmacokinetic simulations .
Biological Activity: Quinolin-4-one derivatives (target compound and quinazolin-4-one analog) show higher selectivity for kinase domains than piperazine-triazole systems (), likely due to planar aromatic cores enabling π-π stacking . The tetrazole-containing quinazolin-4-one analog () exhibits enhanced solubility (>2.5 mg/mL in PBS) compared to the target compound (<1 mg/mL), attributed to the ionizable tetrazole group .
Synthetic Accessibility :
- The target compound’s synthesis requires precise regiocontrol for oxadiazole formation, contrasting with the thiazolo-triazolone analog (), which is synthesized via cyclocondensation under milder conditions .
Biological Activity
The compound 6-fluoro-1-methyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one (CAS Number: 1326918-69-7) is a complex organic molecule with potential biological activities that have garnered attention in medicinal chemistry. Its unique structural features, including a quinolinone core and trifluoromethoxyphenyl group, suggest diverse applications in pharmacology.
- Molecular Formula: C19H11F4N3O3
- Molecular Weight: 405.3 g/mol
- Structural Characteristics: The compound consists of a quinolinone framework substituted with a trifluoromethoxy group and an oxadiazole moiety, which may influence its biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer properties.
Anticancer Activity
Recent investigations into related compounds have demonstrated promising anticancer effects. For instance:
- Mechanism of Action: Compounds with similar structures have been shown to inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression. The inhibition of key signaling pathways involved in tumor growth is a crucial mechanism.
Case Study 1: Inhibition of Tumor Growth
In a study investigating the anticancer properties of quinolinone derivatives, compounds structurally related to our target compound were evaluated for their ability to inhibit tumor growth in xenograft models. Results indicated significant tumor reduction compared to controls, highlighting the therapeutic potential of such compounds.
Case Study 2: Mechanistic Studies on Cell Lines
Research involving various cancer cell lines demonstrated that compounds with similar structural features induced apoptosis via mitochondrial pathways. This suggests that this compound may also engage similar pathways.
Comparative Analysis with Related Compounds
To better understand the biological activity of our target compound, it is useful to compare it with structurally related compounds known for their biological effects:
Q & A
Q. Table 1. Optimized Reaction Conditions for Oxadiazole Formation
| Parameter | Value |
|---|---|
| Catalyst | Amberlyst-15 (10 mol%) |
| Temperature | 80°C (microwave) |
| Solvent | DCM |
| Yield | 72–85% |
| Reference : |
Q. Table 2. Analytical Parameters for HPLC Purity Assessment
| Column | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|
| C18 (5 μm) | Acetonitrile:Water (70:30) | 1.0 mL/min | UV 254 nm |
| Reference : |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
